靛玉红

描述

Epigoitrin 是一种含硫生物碱,从菘蓝植物中分离得到该化合物因其抗病毒、抗癌和抗甲状腺活性而备受关注 。 它以降低对流感病毒的易感性和减轻应激诱导模型中的肺炎而闻名 .

作用机制

Epigoitrin 通过多种机制发挥其作用:

科学研究应用

生化分析

Biochemical Properties

Epigoitrin interacts with various biomolecules in biochemical reactions. It has been found to reduce intracellular fat deposition, increase short-chain acyl CoA dehydrogenase (SCAD) activity, promote glucose uptake and glycogen storage, increase ATP production, and reduce glutathione (GSH) content .

Cellular Effects

Epigoitrin has significant effects on various types of cells and cellular processes. It significantly decreases the susceptibility of restraint mice to H1N1 influenza virus . It also reduces intracellular fat deposition and promotes glucose uptake and glycogen storage in HepG2 cells .

Molecular Mechanism

Epigoitrin exerts its effects at the molecular level through various mechanisms. It reduces the protein expression of mitofusin-2 (MFN2), which elevates mitochondria antiviral signaling (MAVS) protein expression and subsequently increases the production of IFN-β and interferon inducible transmembrane 3 (IFITM3), thereby helping to fight viral infections .

Metabolic Pathways

Epigoitrin is involved in various metabolic pathways. It promotes glucose uptake and glycogen storage, indicating its involvement in glucose metabolism .

准备方法

合成路线和反应条件: Epigoitrin 可以通过多种方法合成。 一种常见的方法是从马蓝的根部提取,使用氯仿、二氯甲烷、乙酸乙酯、DMSO 和丙酮等溶剂 。 高效液相色谱 (HPLC) 通常用于测定提取物中 Epigoitrin 的含量 .

工业生产方法: Epigoitrin 的工业生产通常涉及从菘蓝根部的大规模提取。 该过程包括溶剂提取,然后使用色谱技术进行纯化,以确保高纯度和高产率 .

化学反应分析

反应类型: Epigoitrin 会发生各种化学反应,包括:

氧化: Epigoitrin 可以氧化形成亚砜和砜。

还原: 还原反应可以将 Epigoitrin 转化为相应的硫醇衍生物。

取代: Epigoitrin 可以参与亲核取代反应,特别是在硫原子处。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在温和条件下使用胺和硫醇等亲核试剂。

主要形成的产物:

氧化: 亚砜和砜。

还原: 硫醇衍生物。

相似化合物的比较

Epigoitrin 通常与其他含硫生物碱进行比较,例如:

Goitrin: 结构相似,也表现出抗甲状腺活性.

萝卜硫素: 以其抗癌特性而闻名,但其作用机制不同.

独特性: Epigoitrin 独特的抗病毒、抗癌和抗甲状腺活性的组合,以及它调节免疫反应的能力,使其区别于其他类似化合物 .

属性

IUPAC Name |

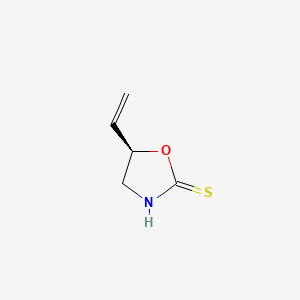

(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318342 | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

1072-93-1, 500-12-9 | |

| Record name | Epigoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGOITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epigoitrin exert its antiviral effects?

A1: [, , ] Epigoitrin demonstrates antiviral activity through multiple mechanisms, including:

Q2: Does epigoitrin directly kill viruses?

A2: [] No, studies indicate that epigoitrin doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.

Q3: How does epigoitrin affect the immune system in the context of viral infection?

A3: [] Research suggests that epigoitrin might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. Epigoitrin appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.

Q4: Does epigoitrin demonstrate other pharmacological activities besides antiviral effects?

A4: [, ] Yes, epigoitrin also displays promising potential in other areas:

Q5: What is the chemical structure of epigoitrin?

A5: [] Epigoitrin is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.

Q6: What is the molecular formula and weight of epigoitrin?

A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.

Q7: What are the common methods for extracting epigoitrin from Isatidis radix?

A7: [, , , ] Several methods are used to extract and purify epigoitrin from Isatidis radix:

Q8: Are there differences in the epigoitrin content based on the extraction method used?

A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of epigoitrin. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing epigoitrin extraction.

Q9: What analytical techniques are commonly employed to identify and quantify epigoitrin?

A9: [, , , , ] Various analytical techniques are used for epigoitrin analysis:

Q10: What is known about the pharmacokinetic properties of epigoitrin?

A10: [, ] Pharmacokinetic studies in rats have shown:

Q11: Are there differences in the pharmacokinetics of epigoitrin when administered in different forms?

A11: [] Yes, the pharmacokinetic parameters of epigoitrin differ based on the form it's given:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)